![molecular formula C22H29NO3 B4504758 N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4504758.png)
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide
Overview
Description
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide is a synthetic compound known for its unique structure, which combines a phenyl group, a tetrahydrofuran ring, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the reduction of furan using hydrogenation techniques.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with a suitable nucleophile.
Formation of the Adamantane Moiety: The adamantane structure is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Coupling Reactions: The final step involves coupling the tetrahydrofuran, phenyl, and adamantane moieties using amide bond formation techniques, typically employing reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of furan derivatives.
Reduction: Reduction reactions can target the carbonyl group in the adamantane moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in the replication of viruses, thereby exhibiting antiviral effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide: Shares a similar structure but with a furanamide moiety instead of an adamantanecarboxamide.
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide:
Uniqueness
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide is unique due to its adamantane moiety, which imparts rigidity and stability to the molecule. This structural feature enhances its potential as a therapeutic agent and material science component, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(oxolan-2-ylmethoxy)phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-21(22-11-15-8-16(12-22)10-17(9-15)13-22)23-19-5-1-2-6-20(19)26-14-18-4-3-7-25-18/h1-2,5-6,15-18H,3-4,7-14H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGZYEWTCIFGLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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